Regioisomeric Identity: N8‑ vs. N3‑Substitution Determines μ‑Opioid Receptor Pharmacophore Accessibility
CAS 63200‑44‑2 places the 2,2‑diphenyl‑3‑hydroxypropionyl group at the N8 position, whereas CAS 1430563‑76‑0 places it at N3. In the propionyl/cinnamyl DBO series, swapping the N3 and N8 substituents (compounds 1a vs. 2a) decreased μ‑opioid receptor affinity from Ki=55.2 nM to 160 nM and reduced in‑vivo analgesic potency 14.5‑fold (ED₅₀ 1.1 mg/kg vs. 16.0 mg/kg) [1]. Although direct receptor‑binding data for the diphenylpropanone regioisomers are not published, the direction and magnitude of the regioisomeric effect are class‑consistent and quantifiable. A researcher who substitutes the N3 isomer for the N8 isomer therefore risks up to a 3‑fold shift in affinity and a >10‑fold loss in functional potency, based on the closest validated analog pair [1].
| Evidence Dimension | μ‑Opioid receptor affinity (Ki) and in‑vivo analgesic potency (ED₅₀) for the closest regioisomeric pair |
|---|---|
| Target Compound Data | Not directly measured for CAS 63200‑44‑2; inferred from regioisomeric behavior of the propionyl/cinnamyl leads |
| Comparator Or Baseline | 1a (N3‑cinnamyl/N8‑propionyl): Ki=55.2 nM, ED₅₀=1.1 mg/kg; 2a (N3‑propionyl/N8‑cinnamyl, the inverted regioisomer): Ki=160 nM, ED₅₀=16.0 mg/kg [1]. |
| Quantified Difference | 3‑fold reduction in affinity; 14.5‑fold reduction in analgesic potency upon regioisomeric inversion. |
| Conditions | μ‑Opioid receptor binding assay (rat brain membranes) and mouse hot‑plate test (subcutaneous administration). |
Why This Matters
Regioisomeric purity directly controls the occupancy and efficacy at the μ‑opioid receptor; procurement of the wrong regioisomer will generate misleading SAR and pharmacology data.
- [1] Synthesis and μ‑opioid receptor affinity of a new series of nitro substituted 3,8‑diazabicyclo[3.2.1]octane derivatives. Il Farmaco, 1998, 53(8‑9), 557‑562. View Source
